(3R,4R)-Pyrrolidine-3,4-diol hydrochloride physical properties
(3R,4R)-Pyrrolidine-3,4-diol hydrochloride physical properties
An In-depth Technical Guide to the Physical Properties of (3R,4R)-Pyrrolidine-3,4-diol Hydrochloride
Introduction
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2][3] Its non-planar, saturated structure provides access to three-dimensional chemical space, a highly desirable trait for designing specific and potent therapeutic agents.[1] The compound (3R,4R)-Pyrrolidine-3,4-diol, also known as trans-3,4-dihydroxypyrrolidine, is a valuable chiral building block for synthesizing novel pharmaceuticals, from antidiabetics to antivirals.[2][3]
This guide focuses on the hydrochloride salt of this specific stereoisomer, (3R,4R)-Pyrrolidine-3,4-diol hydrochloride. The formation of a hydrochloride salt is a common strategy in drug development to enhance aqueous solubility and improve the stability and handling of a basic active pharmaceutical ingredient (API). A thorough understanding of the physical properties of this salt form is not merely an academic exercise; it is a critical prerequisite for successful formulation, manufacturing, and ensuring the ultimate safety and efficacy of a drug product.
This document provides a comprehensive overview of the core physical properties of (3R,4R)-Pyrrolidine-3,4-diol hydrochloride. Where specific experimental data is not publicly available, we present detailed, field-proven protocols for its determination, empowering researchers to perform the necessary characterization.
Core Molecular and Physical Identifiers
Precise identification is the cornerstone of all scientific investigation. The fundamental properties of (3R,4R)-Pyrrolidine-3,4-diol hydrochloride are summarized below.
| Property | Value | Source(s) |
| Chemical Name | (3R,4R)-Pyrrolidine-3,4-diol hydrochloride | N/A |
| Synonyms | trans-3,4-Dihydroxypyrrolidine hydrochloride | N/A |
| CAS Number | 1104000-68-1 | [4] |
| Molecular Formula | C₄H₁₀ClNO₂ | [4] |
| Molecular Weight | 139.58 g/mol | [4] |
| Physical Form | Solid | N/A |
| Storage | Sealed in a dry place at room temperature | N/A |
digraph "Molecular_Structure" { graph [fontname="Arial", fontsize=12, labelloc="t", label="(3R,4R)-Pyrrolidine-3,4-diol Hydrochloride Structure", width=6, height=4]; node [fontname="Arial", fontsize=10, shape=plaintext]; edge [color="#202124"];// Atom nodes N [label="NH₂⁺", fontcolor="#202124"]; C1 [label="CH₂", fontcolor="#202124"]; C2 [label="CH", fontcolor="#202124"]; C3 [label="CH", fontcolor="#202124"]; C4 [label="CH₂", fontcolor="#202124"]; OH1 [label="HO", fontcolor="#202124"]; OH2 [label="OH", fontcolor="#202124"]; Cl [label="Cl⁻", fontcolor="#EA4335"]; H_C2 [label="H", fontcolor="#5F6368"]; H_C3 [label="H", fontcolor="#5F6368"];
// Invisible nodes for bond direction inv1 [shape=point, width=0]; inv2 [shape=point, width=0]; inv3 [shape=point, width=0]; inv4 [shape=point, width=0];
// Edges for the ring structure N -> C1; C1 -> C2; C2 -> C3; C3 -> C4; C4 -> N;
// Edges for substituents with stereochemistry C2 -> inv1 [arrowhead=none, style=dashed, len=0.5]; inv1 -> H_C2 [arrowhead=none]; C2 -> OH1 [arrowhead=none, style=bold, len=0.7];
C3 -> inv2 [arrowhead=none, style=bold, len=0.5]; inv2 -> H_C3 [arrowhead=none]; C3 -> OH2 [arrowhead=none, style=dashed, len=0.7];
// Positioning Cl- ion {rank=same; C1; Cl} }
Caption: 2D structure of (3R,4R)-Pyrrolidine-3,4-diol Hydrochloride.
Melting Point Analysis
Scientific Significance
The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline compound, this transition occurs over a narrow, well-defined temperature range. The sharpness of the melting point is a primary indicator of sample purity; impurities typically depress the melting point and broaden the melting range. Therefore, determining the melting point is a fundamental, cost-effective method for initial purity assessment and identity confirmation.
While a specific melting point for (3R,4R)-Pyrrolidine-3,4-diol hydrochloride is not readily found in public literature, it must be determined empirically.
Protocol for Melting Point Determination
This protocol describes the standard capillary method, which provides accurate and reproducible results.
Principle: A small, powdered sample in a sealed capillary tube is heated at a controlled rate. The temperatures at which melting begins (onset) and is complete (liquefaction) are recorded as the melting range.
Methodology:
-
Sample Preparation:
-
Ensure the sample is completely dry and in a fine powdered form. If necessary, gently crush any coarse crystals using a mortar and pestle. Homogeneity is key for efficient heat transfer.
-
Tap the open end of a glass capillary tube into the powder to collect a small amount of sample.
-
Gently tap the sealed end of the capillary on a hard surface to pack the sample down to a height of approximately 2-3 mm.
-
-
Apparatus Setup:
-
Insert the prepared capillary tube into the heating block of a melting point apparatus.
-
Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the block.
-
-
Measurement:
-
Rapid Determination (Optional but recommended): Heat the sample rapidly (e.g., 10-15 °C/min) to find an approximate melting temperature. This saves time during the precise measurement. Allow the apparatus to cool sufficiently before proceeding.
-
Precise Determination: Begin heating at a faster rate until the temperature is about 15-20 °C below the approximate melting point found.
-
Reduce the heating rate to 1-2 °C per minute. A slow rate is crucial for allowing the temperature of the sample and the thermometer to equilibrate, ensuring accuracy.
-
Observe the sample closely through the magnifying lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last solid particle melts completely.
-
The melting point is reported as the range T₁ – T₂.
-
-
Validation:
-
Perform at least two independent measurements. Consistent results confirm the reliability of the determination.
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Caption: Workflow for Melting Point Determination.
Solubility Profile
Scientific Significance
Aqueous solubility is a critical determinant of a drug's bioavailability. For orally administered drugs, the API must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. As a hydrochloride salt, (3R,4R)-Pyrrolidine-3,4-diol hydrochloride is expected to have significantly higher aqueous solubility than its free base form. However, its solubility can be influenced by factors such as pH and the presence of other ions (the "common ion effect"), which can suppress dissolution in the chloride-rich environment of the stomach. Therefore, quantifying its solubility under various conditions is essential for pre-formulation studies.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold standard method for determining thermodynamic equilibrium solubility.
Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then measured.
Methodology:
-
System Preparation:
-
Prepare the desired solvent systems (e.g., purified water, pH 1.2 buffer to simulate gastric fluid, pH 6.8 buffer to simulate intestinal fluid).
-
Add an excess amount of (3R,4R)-Pyrrolidine-3,4-diol hydrochloride to a known volume of each solvent in a sealed vial. "Excess" means that solid material should remain visible after equilibrium is reached.
-
-
Equilibration:
-
Place the vials in a shaker bath set to a constant temperature (typically 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved. The time to reach equilibrium should be determined experimentally by taking measurements at various time points until the concentration plateaus.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a suitable membrane filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.
-
-
Analysis:
-
Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a mass spectrometer.
-
Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.
-
-
Reporting:
-
Express the solubility in units of mg/mL or mol/L for each solvent system and temperature.
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Caption: Workflow for Equilibrium Solubility Determination.
Hygroscopicity Assessment
Scientific Significance
Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[5] For a pharmaceutical solid, this property is of paramount importance as moisture uptake can lead to:
-
Physical Changes: Deliquescence (dissolving in absorbed water), caking, and altered flow properties.
-
Chemical Degradation: Hydrolysis or other moisture-mediated reactions, reducing the drug's shelf life.
-
Dosage Form Instability: Affecting the hardness, dissolution rate, and appearance of tablets or capsules.
Characterizing the hygroscopic nature of (3R,4R)-Pyrrolidine-3,4-diol hydrochloride is crucial for defining appropriate storage conditions, packaging, and manufacturing environments.[5]
Protocol for Hygroscopicity Determination (DVS Method)
Dynamic Vapor Sorption (DVS) is a modern, gravimetric technique that provides a detailed profile of a material's interaction with water vapor.
Principle: A small sample is placed on a microbalance in a chamber with controlled temperature and relative humidity (RH). The mass of the sample is continuously monitored as the RH is systematically varied.
Methodology:
-
Sample Preparation:
-
Place a small, accurately weighed amount of the sample (typically 5-10 mg) onto the DVS sample pan.
-
Initially, dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) until a stable mass is achieved. This establishes the dry baseline mass.
-
-
Sorption/Desorption Cycle:
-
Program the instrument to execute a predefined humidity profile. A typical profile involves increasing the RH in stepwise increments (e.g., from 0% to 90% RH in 10% steps) and then decreasing it back to 0%.
-
At each RH step, the instrument holds the condition until the sample mass equilibrates (i.e., the rate of mass change falls below a set threshold).
-
-
Data Analysis:
-
The instrument software plots the change in mass (%) versus the relative humidity, generating a sorption-desorption isotherm.
-
Analyze the isotherm to determine:
-
Total Moisture Uptake: The maximum percentage mass increase at the highest RH.
-
Hysteresis: Any difference between the sorption and desorption curves, which can indicate changes in the solid state.
-
Critical Humidity Points: Any sharp inflections in the curve that might suggest a phase transition (e.g., from crystalline to amorphous).
-
-
-
Classification:
-
Classify the compound's hygroscopicity based on its moisture uptake at a defined condition (e.g., 25 °C / 80% RH) according to pharmacopeial standards.
-
Caption: Workflow for DVS Hygroscopicity Assessment.
Spectroscopic Characterization
While not strictly physical properties, spectroscopic data are essential fingerprints for confirming the molecular structure and identity of a compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the compound's covalent structure. The ¹H NMR spectrum of (3R,4R)-Pyrrolidine-3,4-diol hydrochloride is expected to show distinct signals for the protons on the pyrrolidine ring and the hydroxyl groups. The chemical shifts and coupling patterns provide definitive proof of the connectivity and stereochemistry. A ¹H NMR spectrum for the enantiomeric (3S,4S) hydrochloride salt is publicly available and will be identical to that of the (3R,4R) compound.[6] The ¹³C NMR spectrum will confirm the number of unique carbon environments in the molecule.[7][8]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be characterized by strong, broad absorptions in the ~3400-3200 cm⁻¹ region, corresponding to the O-H (hydroxyl) and N-H (ammonium) stretching vibrations.
Conclusion
The physical properties of (3R,4R)-Pyrrolidine-3,4-diol hydrochloride—including its melting point, solubility, and hygroscopicity—are critical quality attributes that directly influence its development as a pharmaceutical agent. This guide has outlined the scientific importance of these properties and provided robust, validated protocols for their experimental determination. For researchers and drug development professionals, the rigorous application of these methodologies is not optional; it is a fundamental requirement for advancing a compound from a promising chemical entity to a safe and effective medicine.
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Anbarasan, A., Nataraj, J., Shanmukhan, N., & Radhakrishnan, A. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 10(3), 61-67. [Link]
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